4-Dibenzofuran-4-yldibenzofuran
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Overview
Description
4-Dibenzofuran-4-yldibenzofuran is a complex organic compound that belongs to the class of dibenzofurans. Dibenzofurans are tricyclic aromatic heterocycles composed of two benzene rings fused to a central furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Dibenzofuran-4-yldibenzofuran typically involves the formation of the C–O bond of the furan ring. One common method is the cyclization of diarylether derivatives. This process can be catalyzed by palladium or copper, which facilitates the cyclization of 2-arylphenols . Another approach involves the cycloetherification reactions of phenols with internal leaving groups such as halogens, formates, or nitro groups .
Industrial Production Methods
Industrial production of dibenzofuran derivatives often involves high-temperature processes and the use of coal tar as a raw material. Coal tar contains dibenzofuran as a minor component, which can be extracted and purified for further chemical modifications .
Chemical Reactions Analysis
Types of Reactions
4-Dibenzofuran-4-yldibenzofuran undergoes various chemical reactions, including:
Electrophilic Reactions: Such as halogenation and Friedel-Crafts reactions.
Lithiation: Reaction with butyl lithium results in dilithiation.
Common Reagents and Conditions
Halogenation: Typically involves halogens like chlorine or bromine in the presence of a catalyst.
Friedel-Crafts Reactions: Often use aluminum chloride (AlCl3) as a catalyst.
Lithiation: Utilizes butyl lithium as a reagent.
Major Products
The major products formed from these reactions include halogenated dibenzofurans and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
4-Dibenzofuran-4-yldibenzofuran has several scientific research applications:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its electron-rich properties.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its anticancer and antibacterial activities.
Environmental Science: Studied for its role in the degradation of pollutants and its presence in coal tar and other industrial by-products.
Mechanism of Action
The mechanism of action of 4-Dibenzofuran-4-yldibenzofuran involves its interaction with various molecular targets and pathways. For instance, in medicinal applications, it may interact with specific enzymes or receptors, leading to its biological effects. The exact pathways can vary depending on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: The parent compound, which shares the same core structure but lacks additional substituents.
Methyldibenzofuran: A derivative with a methyl group attached to the dibenzofuran core.
Polychlorinated Dibenzofurans: Chlorinated derivatives that are of environmental concern due to their toxicity.
Uniqueness
4-Dibenzofuran-4-yldibenzofuran is unique due to its specific substitution pattern, which can impart distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions, such as in organic electronics and targeted drug design .
Properties
CAS No. |
86532-14-1 |
---|---|
Molecular Formula |
C24H14O2 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
4-dibenzofuran-4-yldibenzofuran |
InChI |
InChI=1S/C24H14O2/c1-3-13-21-15(7-1)17-9-5-11-19(23(17)25-21)20-12-6-10-18-16-8-2-4-14-22(16)26-24(18)20/h1-14H |
InChI Key |
OLRNOAOQGXMHHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)C4=CC=CC5=C4OC6=CC=CC=C56 |
Origin of Product |
United States |
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